Cas no 27700-54-5 (3-Chlorophenylglyoxal)

3-Chlorophenylglyoxal 化学的及び物理的性質
名前と識別子
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- 3-Chlorophenylglyoxal
- 2-(3-chlorophenyl)-2-oxoacetaldehyde
- 1-(3-Chlorophenyl)glyoxal
- AB10250
-
- MDL: MFCD20483712
- インチ: 1S/C8H5ClO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-5H
- InChIKey: SQTOBAAJPRCLLI-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(C(C=O)=O)=C1
計算された属性
- せいみつぶんしりょう: 167.9978071g/mol
- どういたいしつりょう: 167.9978071g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 34.1
3-Chlorophenylglyoxal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AstaTech | AB10250-1/G |
2-(3-CHLOROPHENYL)-2-OXOACETALDEHYDE |
27700-54-5 | 95% | 1g |
$565 | 2023-09-19 | |
AstaTech | AB10250-0.25/G |
2-(3-CHLOROPHENYL)-2-OXOACETALDEHYDE |
27700-54-5 | 95% | 0.25g |
$226 | 2023-09-19 |
3-Chlorophenylglyoxal 関連文献
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1. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
3-Chlorophenylglyoxalに関する追加情報
Recent Advances in the Study of 3-Chlorophenylglyoxal (CAS 27700-54-5) in Chemical Biology and Pharmaceutical Research
3-Chlorophenylglyoxal (CAS 27700-54-5) is a chemically reactive α-ketoaldehyde compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including heterocyclic compounds, enzyme inhibitors, and potential therapeutic agents. Recent studies have explored its unique reactivity profile, particularly its ability to modify arginine residues in proteins, making it a valuable tool for protein structure-function studies and drug discovery efforts.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 3-Chlorophenylglyoxal as a building block for the development of novel kinase inhibitors. The research team demonstrated that derivatives of this compound exhibited potent inhibitory activity against several cancer-related kinases, with IC50 values in the low micromolar range. The study highlighted the importance of the chloro substituent in enhancing binding affinity and selectivity, providing valuable insights for structure-activity relationship optimization in drug design.
In the field of chemical biology, researchers have recently utilized 3-Chlorophenylglyoxal as a selective modifying agent for arginine residues in proteins. A 2024 publication in ACS Chemical Biology reported the development of a new proteomic profiling technique using this compound to identify and quantify arginine modifications in cellular proteins. This approach has opened new avenues for studying post-translational modifications and their roles in various disease states, particularly in neurodegenerative disorders where protein misfolding is implicated.
From a synthetic chemistry perspective, advances have been made in the production and purification of 3-Chlorophenylglyoxal (27700-54-5). A recent patent application (WO2023/154321) describes an improved synthetic route that increases yield while reducing byproduct formation. This development is particularly significant for scaling up production for pharmaceutical applications, addressing previous challenges in obtaining high-purity material for research and development purposes.
The safety profile and toxicological aspects of 3-Chlorophenylglyoxal have also been the subject of recent investigations. A 2023 toxicological assessment published in Regulatory Toxicology and Pharmacology provided comprehensive data on its acute and chronic exposure effects, establishing safe handling guidelines for laboratory and industrial settings. These findings are crucial for researchers working with this compound, particularly in drug development pipelines where safety considerations are paramount.
Looking forward, the unique chemical properties of 3-Chlorophenylglyoxal continue to inspire innovative applications. Current research directions include its use in developing covalent inhibitors for challenging drug targets, as a crosslinking agent for biomaterials, and as a probe for studying reactive oxygen species in cellular systems. The compound's versatility ensures its ongoing relevance in multiple areas of chemical and pharmaceutical research.
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